molecular formula C8H10ClNO2 B1330007 4-(Aminomethyl)benzoic acid hydrochloride CAS No. 67688-72-6

4-(Aminomethyl)benzoic acid hydrochloride

Cat. No. B1330007
CAS RN: 67688-72-6
M. Wt: 187.62 g/mol
InChI Key: IQKLOQHWKQYTQZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzoic acid is an organic compound that can serve as a type 2 antifibrinolytic agent used in the treatment of fibrotic skin disorders, such as Peyronie’s disease . It is also an amino acid ester hydrochloride and plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .


Synthesis Analysis

The synthesis of 4-(Aminomethyl)benzoic acid involves several steps. The process starts with preparing 4-carboxylbenzaldehyde or an alkyl ester thereof (methyl 4-formyl benzoate). This is then reacted with hydroxyamine to oximate the same. The final step involves reducing 4-carboxylbenzaldehyde oxime or an alkyl ester oxime thereof obtained by the oximation, through hydrogen in a sodium hydroxide aqueous solution .


Molecular Structure Analysis

The molecular formula of 4-(Aminomethyl)benzoic acid hydrochloride is C8H10ClNO2 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

4-(Aminomethyl)benzoic acid hydrochloride is an amino acid ester hydrochloride. Its synthesis by esterification reaction has been reported . It is also known that dust of this compound can form an explosive mixture with air .


Physical And Chemical Properties Analysis

The molecular weight of 4-(Aminomethyl)benzoic acid hydrochloride is 187.62 g/mol. It has 3 hydrogen bond donors and acceptors each, and 2 rotatable bonds. The exact mass and monoisotopic mass are both 187.0400063 g/mol. The topological polar surface area is 63.3 Ų .

Scientific Research Applications

Application in Solar Cell Technology

  • Perovskite Solar Cells: 4-(Aminomethyl)benzoic acid hydroiodide (AB), a derivative of 4-(Aminomethyl)benzoic acid hydrochloride, is used as an organic cation in perovskite materials for solar cells. It enhances the stability and efficiency of these cells, achieving a superior power conversion efficiency of 15.6%. This application demonstrates the role of AB in improving the growth of perovskite crystals and facilitating charge transport, marking a significant contribution to the development of renewable energy technologies (Hu et al., 2018).

Interaction with Human Serum Albumin

  • Biochemical Research: A study on the interaction of 4-aminomethyl benzoic acid (AMB) with human serum albumin (HSA) under varying temperatures revealed that AMB induces endogenous fluorescence quenching of HSA through static quenching. The findings included the formation of 1:1 complexes between AMB and HSA and the identification of binding constants and forces. This research provides insights into the biochemical properties of AMB and its potential implications in medical and biological applications (Bao Hui-fang, 2013).

Application in Analytical Chemistry

  • Detection of Heavy Metals in Water: A study explored the use of 4-aminomethyl benzoic acid modified boron-doped diamond electrodes for the electrochemical determination of Cd2+ in tap water. The method, based on anodic stripping voltammetry, demonstrated high accuracy, reproducibility, and a detection limit of 0.2 ppb for Cd2+. This application highlights the role of 4-aminomethyl benzoic acid in developing sensitive and reliable methods for environmental monitoring and public health protection (Innuphat & Chooto, 2017).

Thermodynamic Analysis

  • Solubility and Thermodynamics: The solubility of p-(Aminomethyl) benzoic acid in various binary solvents was analyzed, providing critical data for its use in different mediums. This research offers valuable insights into the thermodynamic behavior of this compound, crucial for its application in pharmaceutical and chemical industries (Shang et al., 2018).

Development of Biosensors

  • Biosensor for Benzoic Acid Derivatives: A synthetic biosensor, sBAD, was constructed for detecting benzoic acid derivatives, including p-aminobenzoic acid (pABA). This biosensor demonstrated effectiveness in high throughput screening, aiding in the metabolic engineering of benzoic acid derivatives. This innovation represents a significant advancement in the field of bioengineering and biotechnology (Castaño-Cerezo et al., 2020).

Synthesis and Characterization of New Compounds

  • Chemical Synthesis: Research on the synthesis of new Schiff base compounds derived from 4-Amino benzoic acid explored the preparation of various derivatives. This study highlights the chemical versatility of 4-(Aminomethyl)benzoic acid hydrochloride and its potential in creating novel compounds with potential biological activity (Radi et al., 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment. It should be stored in a well-ventilated place and kept container tightly closed .

properties

IUPAC Name

4-(aminomethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKLOQHWKQYTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10217980
Record name 4-(Aminomethyl)benzoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)benzoic acid hydrochloride

CAS RN

67688-72-6
Record name Benzoic acid, 4-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67688-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)benzoic acid hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Aminomethyl)benzoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)benzoic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Banach, L Janczewski, J Kajdanek, K Milowska… - Molecules, 2022 - mdpi.com
Eight dipeptides containing antifibrinolytic agents (tranexamic acid, aminocaproic acid, 4-(aminomethyl)benzoic acid, and glycine—natural amino acids) were synthesized in a three-…
Number of citations: 6 www.mdpi.com

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